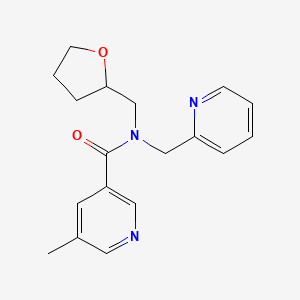![molecular formula C18H19NO5 B5903308 methyl (2R)-2-{[4-(4-methoxyphenoxy)benzoyl]amino}propanoate](/img/structure/B5903308.png)
methyl (2R)-2-{[4-(4-methoxyphenoxy)benzoyl]amino}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-{[4-(4-methoxyphenoxy)benzoyl]amino}propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MMBAP and is a synthetic derivative of the natural product, L-783,277. MMBAP has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of MMBAP is not fully understood. However, it is believed that MMBAP inhibits the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of various proteins, including ones involved in cancer cell growth and survival. By inhibiting Hsp90, MMBAP disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
MMBAP has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, MMBAP has also been shown to inhibit angiogenesis, the process by which new blood vessels form. This property may be useful in the treatment of various diseases, including cancer and macular degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MMBAP is its potent anticancer activity. MMBAP has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further development. However, one limitation of MMBAP is its low solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on MMBAP. One area of interest is the development of more efficient synthesis methods to produce MMBAP. Another area of research is the optimization of MMBAP's pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies are needed to determine the safety and potential toxicity of MMBAP in humans.
Synthesemethoden
MMBAP can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The exact details of the synthesis method have not been disclosed in the literature due to intellectual property concerns.
Wissenschaftliche Forschungsanwendungen
MMBAP has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that MMBAP inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MMBAP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, MMBAP has also been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
methyl (2R)-2-[[4-(4-methoxyphenoxy)benzoyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-12(18(21)23-3)19-17(20)13-4-6-15(7-5-13)24-16-10-8-14(22-2)9-11-16/h4-12H,1-3H3,(H,19,20)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAUINHCCJUIRQ-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine](/img/structure/B5903226.png)
![N-cycloheptyl-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B5903236.png)
![4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5903244.png)
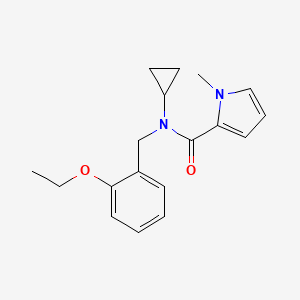
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-2H-tetrazol-2-yl)adamantan-1-amine](/img/structure/B5903254.png)
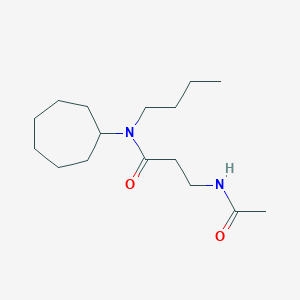
![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5903261.png)
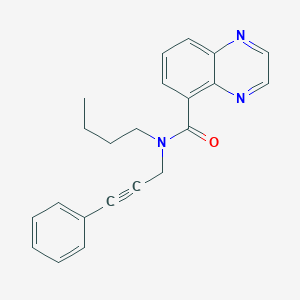
amino]butan-1-ol](/img/structure/B5903276.png)
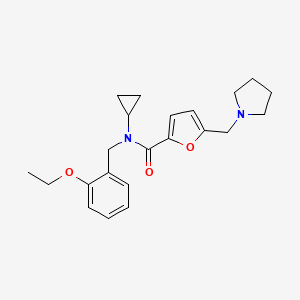
![N-cyclopentyl-4-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}-4-oxobutanamide](/img/structure/B5903296.png)
![4-[(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5903299.png)

